molecular formula C24H21NO2 B11108000 N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

Cat. No.: B11108000
M. Wt: 355.4 g/mol
InChI Key: GRNQGTVQXSKFII-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropene ring, which is known for its strained nature and reactivity, making it a valuable subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide typically involves the reaction of 2-ethoxyaniline with diphenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the cyclopropene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s cyclopropene ring is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development, where the compound can inhibit or activate specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide stands out due to its cyclopropene ring, which imparts unique reactivity and stability. This makes it a valuable compound for studying chemical reactions and developing new materials and drugs .

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide

InChI

InChI=1S/C24H21NO2/c1-2-27-20-16-10-9-15-19(20)25-24(26)23-21(17-11-5-3-6-12-17)22(23)18-13-7-4-8-14-18/h3-16,23H,2H2,1H3,(H,25,26)

InChI Key

GRNQGTVQXSKFII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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